molecular formula C19H15FN4O2 B11281614 1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B11281614
M. Wt: 350.3 g/mol
InChI Key: MQNGIESMQCNDKY-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a furan-2-ylmethyl group, a pyrrol-1-yl group, and a pyrazole-4-carboxamide moiety.

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the pyrazole core, followed by the introduction of the fluorophenyl, furan-2-ylmethyl, and pyrrol-1-yl groups. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

  • 1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
  • 1-(4-bromophenyl)-N-(furan-2-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide

These compounds share similar structures but differ in the halogen substituent on the phenyl ring, which can influence their chemical properties and applications.

Properties

Molecular Formula

C19H15FN4O2

Molecular Weight

350.3 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-(furan-2-ylmethyl)-5-pyrrol-1-ylpyrazole-4-carboxamide

InChI

InChI=1S/C19H15FN4O2/c20-14-5-7-15(8-6-14)24-19(23-9-1-2-10-23)17(13-22-24)18(25)21-12-16-4-3-11-26-16/h1-11,13H,12H2,(H,21,25)

InChI Key

MQNGIESMQCNDKY-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=C(C=NN2C3=CC=C(C=C3)F)C(=O)NCC4=CC=CO4

Origin of Product

United States

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